Ethyl 5-(2,5-dimethylphenyl)-5-oxovalerate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5-(2,5-dimethylphenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-4-18-15(17)7-5-6-14(16)13-10-11(2)8-9-12(13)3/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYWXUGSOHJFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645518 | |
| Record name | Ethyl 5-(2,5-dimethylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-79-5 | |
| Record name | Ethyl 5-(2,5-dimethylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Overview of Synthesis
The synthesis of ethyl 5-(2,5-dimethylphenyl)-5-oxovalerate typically involves the reaction of a substituted phenyl derivative with an ester or ketone precursor under controlled conditions. The process often includes:
- Formation of key intermediates such as alkali metal salts or phenol derivatives.
- Coupling reactions to attach the desired functional groups.
- Optimization of reaction conditions (temperature, solvents, catalysts) to maximize yield.
Typical Reaction Routes
Alkylation of Phenol Derivatives
One common method involves the alkylation of 2,5-dimethylphenol with a suitable alkylating agent to introduce the valerate group.
Steps:
- Preparation of Phenolate Salt : Dissolve 2,5-dimethylphenol in a polar solvent (e.g., dimethyl sulfoxide or dimethylformamide) and react with a strong base such as sodium hydroxide to form the phenolate salt.
- Alkylation Reaction : React the phenolate salt with an alkyl halide (e.g., ethyl bromoacetate) under reflux conditions in the presence of a higher-boiling non-polar solvent (e.g., toluene).
- Purification : Separate the organic phase, dry it over anhydrous magnesium sulfate, and purify the product by distillation or recrystallization.
Key Reaction Parameters:
- Temperature: Maintain between 0°C and 20°C for optimal control.
- Solvent System: Mixed polar and non-polar solvents improve solubility and reaction efficiency.
Esterification Reactions
Another route involves direct esterification of a carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Steps:
- Preparation of Carboxylic Acid Intermediate : Synthesize 5-(2,5-dimethylphenyl)-5-oxopentanoic acid through a Friedel-Crafts acylation reaction.
- Esterification : React the carboxylic acid intermediate with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
- Workup : After completion, neutralize the reaction mixture, extract the product using an organic solvent (e.g., ethyl acetate), and purify by distillation.
Key Reaction Parameters:
- Catalyst: Acidic catalysts enhance esterification efficiency.
- Reaction Time: Typically requires several hours under reflux conditions.
One-Pot Synthesis
A more streamlined approach is a one-pot synthesis involving ketone precursors and phenol derivatives.
Steps:
- Condensation Reaction : Combine ethyl acetoacetate with 2,5-dimethylphenol in the presence of a base such as potassium carbonate.
- Cyclization/Functionalization : Allow the reaction to proceed under controlled heating to form the desired ester product.
- Isolation : Purify using standard techniques like chromatography or recrystallization.
Advantages:
- Fewer reaction steps.
- Reduced need for intermediate purification.
Optimization Strategies
Table: Reaction Parameters for Improved Yield
| Parameter | Optimal Range/Conditions | Notes |
|---|---|---|
| Temperature | 0°C–20°C (for initial steps); reflux (~80°C) | Prevents side reactions |
| Solvent | Toluene (non-polar); DMSO/DMF (polar) | Mixed systems often preferred |
| Catalyst/Base | Sodium hydroxide; potassium carbonate | Strong bases ensure complete conversion |
| Reaction Time | 12–24 hours | Longer times may improve yields |
| Workup | Drying over MgSO₄; vacuum distillation | Ensures high-purity product |
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(2,5-dimethylphenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: 5-(2,5-Dimethylphenyl)-5-oxovaleric acid.
Reduction: 5-(2,5-Dimethylphenyl)-5-hydroxyvalerate.
Substitution: Products such as 2,5-dimethyl-4-nitrophenyl-5-oxovalerate or 2,5-dimethyl-4-bromophenyl-5-oxovalerate.
Scientific Research Applications
Chemical Synthesis
Ethyl 5-(2,5-dimethylphenyl)-5-oxovalerate serves as an intermediate in the synthesis of more complex organic molecules. It can be utilized in various synthetic pathways to create specialty chemicals with tailored properties.
Biological Studies
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : this compound has demonstrated potential antioxidant properties, which are critical in reducing oxidative stress within biological systems.
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, indicating its potential use in treating inflammatory diseases.
- Enzyme Modulation : The compound can influence enzyme-catalyzed reactions, impacting metabolic pathways and potentially leading to therapeutic applications.
Industrial Applications
In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its unique properties allow for the development of products with specific functionalities tailored to meet industry needs.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure | Key Applications | Biological Activity |
|---|---|---|---|
| This compound | Structure | Intermediate for organic synthesis; antioxidant | Antioxidant, anti-inflammatory |
| Ethyl 5-(3-methoxyphenyl)-5-oxovalerate | Structure | Organic synthesis; enzyme studies | Enzyme modulation |
| Ethyl 5-(4-methoxyphenyl)-5-oxovalerate | Structure | Specialty chemicals production | Antioxidant properties |
Case Study 1: Antioxidant Activity Assessment
A study conducted on this compound evaluated its effectiveness as an antioxidant. The results indicated significant radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in formulations aimed at reducing oxidative damage in biological systems.
Case Study 2: Anti-inflammatory Mechanism Exploration
Research exploring the anti-inflammatory effects of this compound revealed that it inhibits specific cytokines involved in inflammatory responses. This mechanism positions this compound as a candidate for developing anti-inflammatory therapeutics.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,5-dimethylphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s biological activity, as it can modulate the activity of enzymes or receptors involved in various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs and their distinguishing features:
| Compound Name | Substituents on Phenyl Ring | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate | 3,5-diF | ~256.25 | Enhanced receptor binding due to electron-withdrawing F groups |
| Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate | 4-Cl, 3-Me | ~270.75 | Antimicrobial activity; Cl improves lipophilicity |
| Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate | 3,4-diMe | ~262.30 | Steric hindrance from vicinal Me groups reduces nucleophilic reactivity |
| Ethyl 5-(4-hexylphenyl)-5-oxovalerate | 4-hexyl | ~318.45 | Long alkyl chain increases hydrophobicity; industrial scalability |
| Ethyl 5-(3-methoxyphenyl)-5-oxovalerate | 3-OMe | ~250.29 | Methoxy group enhances antioxidant activity via resonance stabilization |
| Ethyl 5-(2,5-dimethylphenyl)-5-oxovalerate | 2,5-diMe | ~262.30 | Hypothesized improved metabolic stability due to para-methyl symmetry |
Physicochemical Properties
- Solubility : Methyl and methoxy groups enhance water solubility (e.g., Ethyl 5-(3-methoxyphenyl)-5-oxovalerate: 12 mg/mL) compared to hydrophobic hexyl derivatives (1.2 mg/mL) .
- Thermal Stability : Fluorinated analogs decompose at higher temperatures (~220°C) due to strong C-F bonds, whereas methyl-substituted derivatives degrade at ~180°C .
Biological Activity
Ethyl 5-(2,5-dimethylphenyl)-5-oxovalerate is a synthetic compound that has garnered interest in various fields of biological research due to its potential enzyme-catalyzed activity and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse sources.
Chemical Structure and Synthesis
This compound is characterized by its ester functional group and a phenyl ring substituted with two methyl groups. The synthesis typically involves the esterification of 5-(2,5-dimethylphenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions. This method ensures a high yield and purity of the final product, which can also be produced using continuous flow reactors in industrial settings for better efficiency and control over reaction conditions.
The biological activity of this compound primarily arises from its interaction with enzymes, particularly esterases. The ester group can be hydrolyzed to yield the corresponding acid and alcohol, which may modulate the activity of various enzymes or receptors involved in biochemical pathways. This hydrolysis is crucial for its potential therapeutic effects.
Enzyme Interaction Studies
Studies have shown that this compound can serve as a substrate for esterases, leading to the formation of biologically active metabolites. The compound's unique substitution pattern on the phenolic ring influences its reactivity and interaction with these enzymes.
Case Studies
- Enzyme-Catalyzed Reactions : In vitro studies have demonstrated that this compound can be effectively utilized in enzyme-catalyzed reactions involving esterases. These reactions are significant for understanding drug metabolism and the development of enzyme inhibitors.
- Potential Therapeutic Applications : Preliminary investigations suggest that derivatives of this compound may exhibit inhibitory activity against glycogen synthase kinase 3 (GSK3), which is implicated in several disorders such as Alzheimer's disease and diabetes. Inhibition of GSK3 could provide therapeutic benefits for these conditions .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 5-phenyl-5-oxovalerate | C13H16O3 | Lacks dimethyl substitution on the phenyl ring |
| Ethyl 5-(3-methylphenyl)-5-oxovalerate | C13H16O3 | Has only one methyl group on the phenyl ring |
| Ethyl 5-(4-methylphenyl)-5-oxovalerate | C13H16O3 | Methyl group positioned differently on the phenyl ring |
The presence of two methyl groups on the phenolic ring of this compound enhances its chemical reactivity and biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
